molecular formula C10H14ClNO4S2 B8428959 3-Tert-butylsulfamoyl-benzenesulfonyl chloride

3-Tert-butylsulfamoyl-benzenesulfonyl chloride

Cat. No. B8428959
M. Wt: 311.8 g/mol
InChI Key: YDOAPWWZEHJLOL-UHFFFAOYSA-N
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Patent
US06433009B1

Procedure details

A solution of 1.46 grams (20 mmole) of t-butylamine and 2.02 grams (20 mmole) of triethylamine in tetrahydrofuran was added dropwise to a solution of 5.5 grams (20 mmole) of 1,3-benzenedisulfonyl chloride in tetrahydrofuran. The reaction was stirred at room temperature for 2 hours. The solvent was evaporated in vacuo. The residue was purified on silica gel eluting with methylene chloride to give 3.86 grams of the titled compound as an oil.
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH2:5])([CH3:4])([CH3:3])[CH3:2].C(N(CC)CC)C.[C:13]1([S:23](Cl)(=[O:25])=[O:24])[CH:18]=[CH:17][CH:16]=[C:15]([S:19]([Cl:22])(=[O:21])=[O:20])[CH:14]=1>O1CCCC1>[C:1]([NH:5][S:23]([C:13]1[CH:14]=[C:15]([S:19]([Cl:22])(=[O:21])=[O:20])[CH:16]=[CH:17][CH:18]=1)(=[O:25])=[O:24])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
1.46 g
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
2.02 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5.5 g
Type
reactant
Smiles
C1(=CC(=CC=C1)S(=O)(=O)Cl)S(=O)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel eluting with methylene chloride

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)NS(=O)(=O)C=1C=C(C=CC1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.86 g
YIELD: CALCULATEDPERCENTYIELD 61.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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